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molecular formula C16H22BrNO2S B1314736 tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate CAS No. 188527-03-9

tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate

Cat. No. B1314736
M. Wt: 372.3 g/mol
InChI Key: ZZOAAIWOHGSKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559166B1

Procedure details

N-BOC 4-mesyloxypiperidine (40 g, 0.14 mol), 4-bromothiophenol (32 g, 0.17 mol) and potassium carbonate (30 g, 0.22 mol) were mixed at room temperature in CH3CN (300 ml) and heated at reflux for 18 h. Work-up by partitioning between water and EtOAc afforded 50 g of material as a yellow oil. δH (360 MHz, CDCl3) 1.44 (9H, s), 1.45-1.55 (2H, m), 1.85-1.95 (2H, m), 2.85-2.95 (2H, m), 3.10-3.20 (1H, m), 3.95-4.05 (2H, m), 7.25-7.30 (2H, m), 7.40-7.45 (2H, m).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11](OS(C)(=O)=O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Br:19][C:20]1[CH:25]=[CH:24][C:23]([SH:26])=[CH:22][CH:21]=1.C(=O)([O-])[O-].[K+].[K+]>CC#N>[C:1]([N:8]1[CH2:9][CH2:10][CH:11]([S:26][C:23]2[CH:24]=[CH:25][C:20]([Br:19])=[CH:21][CH:22]=2)[CH2:12][CH2:13]1)([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)OS(=O)(=O)C
Name
Quantity
32 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
by partitioning between water and EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)SC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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